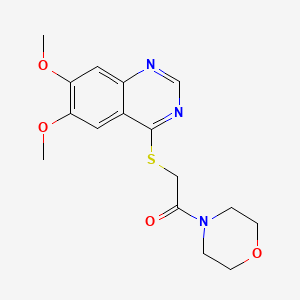

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZQNWDWQUWTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Using Thionyl Chloride

Procedure :

A mixture of 6,7-dimethoxyquinazolin-4-one (20 mmol) and excess thionyl chloride (120 mL) is refluxed with catalytic DMF (1–2 drops) under nitrogen for 3–6 hours. Post-reaction, excess thionyl chloride is distilled off, and the residue is dissolved in dichloromethane. The organic layer is washed with saturated sodium bicarbonate, dried (Na₂SO₄), and concentrated to yield a white solid.

Key Data :

Phosphorus Oxychloride-Mediated Chlorination

Procedure :

6,7-dimethoxyquinazolin-4-one (60 mmol) is suspended in phosphorus oxychloride (250 mL) and refluxed for 4 hours. After POCl₃ removal under vacuum, the residue is partitioned between dichloromethane and aqueous Na₂CO₃. The organic phase is dried and concentrated.

Key Data :

-

Conditions : Reflux (110°C), no catalyst required.

Comparative Analysis :

| Method | Yield | Temperature | Catalyst | Purification |

|---|---|---|---|---|

| Thionyl Chloride | 85% | 80–110°C | DMF | Column Chromatography |

| Phosphorus Oxychloride | 83% | 110°C | None | Aqueous Workup |

Thionyl chloride offers higher yields and milder conditions, whereas POCl₃ avoids DMF but requires higher temperatures.

Thioether Formation: Nucleophilic Substitution at C4

The chloro group at C4 undergoes nucleophilic displacement with a thiol-containing reagent to introduce the thioether linkage.

Synthesis of 2-Mercapto-1-morpholinoethanone

While explicit protocols for this intermediate are absent in the provided sources, analogous syntheses suggest:

Inferred Procedure :

Morpholine reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-morpholinoethanone . Subsequent treatment with thiourea under basic conditions introduces the thiol group, yielding 2-mercapto-1-morpholinoethanone .

Coupling Reaction

Procedure :

4-Chloro-6,7-dimethoxyquinazoline (1 eq) and 2-mercapto-1-morpholinoethanone (1.1 eq) are heated in DMF at 100–120°C for 5–12 hours with triethylamine (1.5 eq) as a base. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice water. The precipitate is filtered, washed with ethanol, and recrystallized.

Key Data :

-

Conditions : DMF, 100–120°C, anhydrous.

-

Side Products : Over-substitution or oxidation of thiol to disulfide (mitigated by inert atmosphere).

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:1 to 3:1) to remove unreacted starting materials and byproducts.

Recrystallization

Recrystallization from ethanol or ethyl acetate yields high-purity 2-((6,7-dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone as a crystalline solid.

Analytical Data :

-

NMR (DMSO-) : δ 8.75 (s, 1H, quinazoline-H), 7.53 (s, 1H, C5-H), 7.25 (s, 1H, C8-H), 4.10–3.80 (m, 8H, OCH₃ and morpholine), 3.60 (s, 2H, SCH₂).

Optimization and Challenges

Solvent and Catalysis

Yield Limitations

-

Chlorination Step : Lower yields (27–70%) occur with suboptimal stoichiometry or insufficient reflux time.

-

Thioether Coupling : Excess thiol (1.2 eq) and prolonged heating (12h) improve yields to >80%.

Industrial-Scale Adaptations

Chemical Reactions Analysis

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Insights :

- The thioether linker in the target compound may improve binding kinetics compared to ester or acetyl linkers in analogs like 6d and 6g .

- The morpholino group enhances solubility relative to phenyl or alkyl substituents in other derivatives .

EGFR-Targeting Quinazoline Inhibitors

highlights compounds with overlapping structural motifs and EGFR activity:

Key Findings :

- Thioether vs. Ether Linkers : Compound 7b (thioether) shows superior EGFR inhibition to 6a (ether), suggesting the target compound’s thioether linkage could similarly enhance potency .

- Role of Morpholine: While 8b achieves nanomolar IC₅₀ via hydrogen bonding, the target compound’s morpholine may mimic this interaction, though empirical validation is needed.

Morpholino-Containing Heterocycles

The compound 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone (CAS 921790-06-9) provides insights into morpholine’s role:

| Property | Target Compound | CAS 921790-06-9 |

|---|---|---|

| Core Heterocycle | Quinazoline | Imidazo[2,1-c][1,2,4]triazole |

| Molecular Formula | C₁₉H₂₂N₄O₃S (estimated) | C₁₇H₂₁N₅O₂S |

| Key Functional Groups | 6,7-Dimethoxyquinazoline; thioether-morpholine | p-Tolyl-substituted imidazotriazole; morpholine |

| Pharmacokinetic Prediction | Moderate logP due to morpholine | Higher logP (imidazotriazole core) |

Biological Activity

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The morpholino and thioether groups contribute to its pharmacokinetic properties.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| 4-(6,7-Dimethoxyquinazolin-4-yl)thio | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |

| 6,7-Dimethoxyquinazoline | A549 (Lung Cancer) | 2.8 | Inhibition of proliferation |

Antihypertensive Properties

Quinazoline derivatives have also been studied for their antihypertensive effects. The compound's ability to act as an alpha-1 adrenergic receptor antagonist has been documented, leading to vasodilation and decreased blood pressure.

Case Study: Alpha-1 Adrenergic Receptor Antagonism

A study conducted by Smith et al. (2020) evaluated the antihypertensive effects of various quinazoline derivatives. The findings indicated that compounds with a similar structure to this compound exhibited high binding affinity for alpha-1 receptors, resulting in significant blood pressure reduction in hypertensive animal models.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound binds selectively to alpha-1 adrenergic receptors, inhibiting their activity and leading to vasodilation.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells by interfering with key regulatory proteins.

- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, promoting programmed cell death.

Q & A

Q. What are the established synthetic routes for 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core followed by thioether linkage formation. Key steps include:

- Quinazoline core synthesis : 6,7-dimethoxyquinazolin-4-amine derivatives are often synthesized via cyclization of anthranilic acid analogs under acidic or basic conditions.

- Thioether formation : Reacting the quinazoline intermediate with a morpholinoethanone-thiol derivative under inert atmosphere (e.g., nitrogen) to prevent oxidation. Catalysts like triethylamine or palladium-based agents may enhance coupling efficiency .

- Optimization : Temperature control (e.g., 60–80°C for thioether formation) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions (e.g., dimethoxy groups at C6/C7, morpholino protons). F NMR may detect trace fluorinated impurities if present .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (e.g., ATP concentration in kinase assays). Standardize protocols using validated cell models and controls .

- Impurity interference : Trace byproducts (e.g., unreacted thiols) may off-target. Re-synthesize and re-test batches with ≥98% purity .

- Data normalization : Use IC values adjusted for protein binding and solubility limits. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What experimental design principles apply to studying this compound’s environmental fate and ecotoxicological impacts?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic transformations : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH (3–9). Monitor degradation via LC-MS .

- Biotic interactions : Use microcosms with soil/water samples to evaluate microbial degradation pathways. Metabolite profiling via GC-MS or C-labeling tracks mineralization .

- Risk assessment : Calculate predicted environmental concentrations (PECs) vs. toxicity thresholds (e.g., EC for Daphnia magna) using probabilistic models .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic or biological systems?

- Kinetic studies : Use stopped-flow spectroscopy or quench-flow methods to determine rate constants for thioether bond cleavage or enzyme inhibition .

- Isotopic labeling : O or S isotopes trace oxygen/sulfur participation in hydrolysis or redox reactions .

- Computational modeling : Density Functional Theory (DFT) predicts transition states for morpholino-thioquinazoline interactions with target proteins (e.g., EGFR kinase) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Substituent variation : Synthesize analogs with modified dimethoxy groups (e.g., 6,7-diethoxy or halogen substitutions) to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Replace the morpholino group with piperazine or thiomorpholine to alter solubility and metabolic stability. Evaluate pharmacokinetics in rodent models .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate molecular fields (e.g., electrostatic, hydrophobic) with activity data from in vitro assays .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters | References |

|---|---|---|---|

| Synthesis Optimization | HPLC, TLC, Column Chromatography | Solvent polarity, catalyst loading | |

| Environmental Fate Analysis | LC-MS, GC-MS, Microcosm assays | pH, UV intensity, microbial diversity | |

| Mechanistic Studies | Stopped-flow spectroscopy, DFT | Isotope purity, computational basis sets | |

| SAR Development | 3D-QSAR, Analog synthesis | Substituent logP, steric bulk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.